Fmoc-7-MeAhp-OH

説明

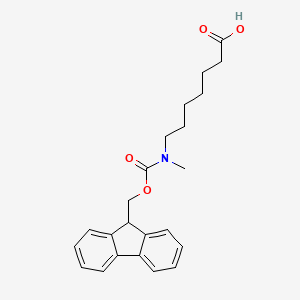

Structure

3D Structure

特性

IUPAC Name |

7-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-24(15-9-3-2-4-14-22(25)26)23(27)28-16-21-19-12-7-5-10-17(19)18-11-6-8-13-20(18)21/h5-8,10-13,21H,2-4,9,14-16H2,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPSAVOHEBPACS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCCCCCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Fmoc 7 Meahp Oh and Its Derivatives

Stereoselective Synthesis of Fmoc-7-MeAhp-OH Precursors

The creation of the specific stereoisomers of 7-MeAhp-OH precursors is a fundamental challenge. The methods employed often involve the use of chiral auxiliaries or catalytic approaches to direct the formation of the desired stereochemistry. nih.govrsc.org

Development of Chiral Auxiliaries and Catalytic Approaches

Chiral auxiliaries are compounds that temporarily attach to a substrate to direct a chemical reaction to a specific stereochemical outcome. sfu.casigmaaldrich.com Once the desired stereochemistry is achieved, the auxiliary can be removed and potentially recycled. sigmaaldrich.com In the context of amino acid synthesis, chiral auxiliaries like (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been used to generate optically active amino acids through the formation of nickel complexes, which facilitate isomerization at the α-position. tcichemicals.com Another approach involves the use of chiral amine reagents, such as (S)-methylbenzylamine, in Strecker amino acid synthesis to produce enantiomerically pure tryptophan analogues. rsc.org

Catalytic approaches offer an alternative, often more atom-economical, method for stereoselective synthesis. sfu.ca These methods utilize a chiral catalyst to influence the stereochemical course of a reaction without being consumed. For instance, chiral ligands can be complexed with metals to create catalysts for reactions like asymmetric hydrogenation or azidation, which can set the stereochemistry at key positions in the precursor molecule. nih.gov

Table 1: Examples of Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Type of Reaction | Application Example | Reference |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Asymmetric amino acid synthesis | Synthesis of optically active α-amino acids | tcichemicals.com |

| (S)-Methylbenzylamine | Strecker synthesis | Synthesis of enantiomerically pure (S)-tryptophan analogues | rsc.org |

| Ephedrine derivatives | Asymmetric synthesis | Stereoselective protection | sigmaaldrich.com |

| Oxazolidinone derivatives | Asymmetric synthesis | Stereoselective protection | sigmaaldrich.com |

Optimization of Alkylation and Cyclization Reactions

The synthesis of the core structure of 7-MeAhp-OH often involves key alkylation and cyclization steps. The optimization of these reactions is critical for achieving high yields and the correct regioselectivity and stereoselectivity. For example, diastereoselective alkylation of a chiral bis-lactim ether with a chiral alkyl bromide has been a successful strategy. nih.gov

Palladium-catalyzed cyclization reactions have also been explored for the synthesis of complex cyclic structures. beilstein-journals.org These reactions can proceed with high stereoselectivity, transferring the relative configuration of the starting material to the cyclized product. beilstein-journals.org The conditions for these reactions, such as the choice of catalyst, solvent, and base, must be carefully optimized to maximize the yield of the desired product and minimize side reactions. beilstein-journals.org

Protecting Group Strategies in the Preparation of Fmoc-7-MeAhp-OH Building Blocks

The presence of multiple reactive functional groups in the precursors of Fmoc-7-MeAhp-OH necessitates a sophisticated protecting group strategy. organic-chemistry.org These strategies are designed to mask certain functional groups while others react, allowing for the selective modification of the molecule. organic-chemistry.org

Orthogonal Protection Schemes for Multifunctional Side Chains

Orthogonal protection is a key concept in complex organic synthesis, particularly in peptide chemistry. organic-chemistry.orgiris-biotech.de It involves the use of multiple protecting groups that can be removed under different, non-interfering conditions. organic-chemistry.orgiris-biotech.de This allows for the selective deprotection of one functional group while others remain protected. organic-chemistry.org

For the synthesis of complex peptides, a common orthogonal strategy is the Fmoc/tBu pair. iris-biotech.de The Fmoc group protects the α-amino group and is removed with a base like piperidine (B6355638), while the t-butyl (tBu) group protects side-chain carboxyl or hydroxyl groups and is removed with a strong acid like trifluoroacetic acid (TFA). iris-biotech.de Other protecting groups, such as Dde or ivDde, can be used for the protection of amine side chains and are removed with hydrazine (B178648), providing an additional layer of orthogonality. sigmaaldrich.com

Table 2: Common Orthogonal Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Protected Group | Deprotection Conditions | Reference |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | α-Amino | Base (e.g., Piperidine) | iris-biotech.delibretexts.org |

| tert-Butyloxycarbonyl | Boc | α-Amino, Side-chain Amine | Strong Acid (e.g., TFA) | iris-biotech.delibretexts.org |

| tert-Butyl | tBu | Side-chain Carboxyl/Hydroxyl | Strong Acid (e.g., TFA) | iris-biotech.de |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | Side-chain Amine | Hydrazine | iris-biotech.desigmaaldrich.com |

| 1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)isovaleryl | ivDde | Side-chain Amine | Hydrazine | iris-biotech.desigmaaldrich.com |

| Allyloxycarbonyl | Alloc | Side-chain Amine | Pd(0) catalyst | peptide.com |

| Trityl | Trt | Side-chain Amine/Hydroxyl | Mild Acid | peptide.com |

Selective Deprotection Methodologies

The ability to selectively remove a specific protecting group is the cornerstone of orthogonal protection strategies. sigmaaldrich.com The choice of deprotection reagent and conditions is critical to ensure that only the intended group is removed, leaving others intact.

For example, the Fmoc group is typically removed using a solution of piperidine in a solvent like DMF or NMP. researchgate.net The Dde and ivDde groups are selectively cleaved with a dilute solution of hydrazine in DMF. sigmaaldrich.com The Mmt group, which is more acid-sensitive than the Mtt group, can be removed with a solution of HOBt in a mixture of DCM and TFE. sigmaaldrich.com In some cases, alternative deprotection methods are developed for sensitive molecules. For instance, a novel Fmoc deprotection method using hydrogenolysis under mildly acidic conditions has been reported for the synthesis of peptides containing reactive electrophilic groups. researchgate.net

Table 3: Selective Deprotection Reagents and Conditions

| Protecting Group | Reagent(s) | Conditions | Reference |

| Fmoc | Piperidine/DMF | 20% solution, room temperature | researchgate.net |

| Dde/ivDde | Hydrazine/DMF | 2% solution, room temperature | sigmaaldrich.com |

| Mmt | HOBt/DCM/TFE | 0.6 M HOBt in 1:1 DCM/TFE | sigmaaldrich.com |

| Boc | Trifluoroacetic Acid (TFA) | Concentrated TFA | iris-biotech.de |

| Alloc | Pd(PPh₃)₄/Scavenger | Room temperature | highfine.com |

| 2-PhiPr | TFA | 1% TFA | sigmaaldrich.com |

Comparative Analysis of Synthetic Efficiency and Scalability

The synthesis of Fmoc-7-MeAhp-OH, a non-standard amino acid, necessitates a comparative evaluation of various synthetic methodologies to determine the most efficient and scalable route for its production. The primary challenge lies in the selective N-methylation of the amino group of 7-aminoheptanoic acid followed by Fmoc protection of the resulting secondary amine. The principal strategies available are solid-phase synthesis, solution-phase synthesis via 5-oxazolidinones, and direct N-methylation techniques. This analysis will compare these methods based on their reported efficiency in terms of chemical yield, reaction times, and purity, as well as their amenability to large-scale production.

Solid-Phase Synthesis via 2-Chlorotrityl Chloride (2-CTC) Resin

Solid-phase synthesis offers a streamlined approach by anchoring the amino acid to a resin, which simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing. The use of 2-chlorotrityl chloride (2-CTC) resin is particularly advantageous due to its acid-labile nature, which allows for the cleavage of the final product under mild conditions, preserving the Fmoc protecting group. csic.esnih.gov

A prominent solid-phase method is the Biron-Kessler method, which involves the following key steps:

Attachment of the amino acid to the 2-CTC resin.

Protection of the primary amine with an o-nitrobenzenesulfonyl (o-NBS) group.

N-methylation of the resulting sulfonamide.

Removal of the o-NBS group.

Fmoc protection of the newly formed secondary amine.

Cleavage from the resin. csic.es

This methodology has been successfully applied to the synthesis of various Fmoc-N-methyl-amino acids. csic.esbeilstein-journals.org A key advantage of this approach is the potential for resin reuse, which can enhance cost-effectiveness, and the high loading capacity of 2-CTC resin, suggesting good scalability. csic.es

In a comparative study of methylating agents within the Biron-Kessler method, both dimethyl sulfate (B86663) and methyl iodide have been employed. csic.esnih.gov While both reagents can provide the desired N-methylated product, the choice can influence reaction efficiency and safety considerations. For instance, N-methylation using DBU and dimethyl sulfate in DMF has been reported to give yields of 92-99% for various amino acid methyl esters in solution, a method that can be adapted to the solid phase. acs.org

The efficiency of solid-phase synthesis is also dependent on the coupling and deprotection steps. The use of HATU as a coupling agent has been shown to be effective for coupling N-methyl amino acids, with near-complete reaction in 20 minutes. nih.gov For Fmoc deprotection, 20% piperidine in DMF is standard. nih.gov

Solution-Phase Synthesis via 5-Oxazolidinones

An alternative and highly efficient route to Fmoc-N-methyl-amino acids is through the formation and subsequent reductive cleavage of a 5-oxazolidinone (B12669149) intermediate. nih.govacs.org This method typically involves:

Reaction of the Fmoc-amino acid with paraformaldehyde in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form the 5-oxazolidinone.

Reductive opening of the oxazolidinone ring using a reducing agent, such as triethylsilane in the presence of a Lewis acid, to yield the Fmoc-N-methyl-amino acid. nih.govscispace.com

This approach has been described as "highly efficient and environmentally more benign". nih.gov For larger-scale synthesis, purification can be achieved through extraction rather than chromatography, which is a significant advantage for scalability. scispace.com Yields for this method are generally high, often exceeding 95% for the purified product. scispace.com The reaction times are also favorable, with the oxazolidinone formation and subsequent reduction being relatively rapid processes. researchgate.net

Direct N-Methylation Strategies

Direct N-methylation of a pre-formed Fmoc-amino acid is another potential route, although it can be challenging due to the steric hindrance of the Fmoc group and the potential for over-methylation. One approach involves the use of a strong base and a methylating agent. For example, the use of methyl iodide with a base like DBU or MTBD has been explored for the N-methylation of a trifluoroacetyl-protected amino acid, with yields of 25% and 52% respectively. rsc.org While this demonstrates the feasibility of direct alkylation, the yields are moderate compared to other methods.

Comparative Efficiency and Scalability

To provide a clearer comparison, the following tables summarize the key parameters of each methodology.

Table 1: Comparison of Synthetic Efficiency for Fmoc-N-Methyl-Amino Acid Synthesis

| Methodology | Key Reagents | Typical Yield | Typical Reaction Time | Purity |

|---|---|---|---|---|

| Solid-Phase (Biron-Kessler) | 2-CTC resin, o-NBS-Cl, Dimethyl sulfate/DBU, Fmoc-OSu | High (Yields for solution phase analogue are 92-99% acs.org) | Multi-step, can be time-consuming acs.org | High, simplified purification |

| Solution-Phase (5-Oxazolidinone) | Paraformaldehyde, p-TsOH, Triethylsilane, Lewis Acid | >95% scispace.com | Reflux for oxazolidinone formation, then reduction | High, purification by extraction possible on a larger scale scispace.com |

| Direct N-Methylation (on Tfa-protected amino acid) | MeI, DBU/MTBD | 25-52% rsc.org | 2 hours rsc.org | Moderate, requires purification |

| Direct N-Methylation | - Fewer synthetic steps | - Moderate yields necessitate larger starting material quantities- Potential for side reactions and purification challenges |

Integration of Fmoc 7 Meahp Oh into Complex Peptidic Architectures

Solid-Phase Peptide Synthesis (SPPS) Applications of Fmoc-7-MeAhp-OH

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the stepwise assembly of peptide chains on an insoluble resin support. nih.gov However, the incorporation of sterically demanding residues like Fmoc-7-MeAhp-OH requires significant deviation from standard protocols.

Modern coupling reagents, particularly phosphonium (B103445) and immonium/uronium salts, are essential for driving the reaction to completion. Reagents such as HATU, HCTU, and PyAOP are preferred due to their ability to form highly reactive activated esters. sigmaaldrich.com These reagents are often used in excess to ensure efficient coupling. Furthermore, microwave-assisted SPPS has emerged as a powerful technique to accelerate the coupling of hindered amino acids, significantly reducing reaction times and improving yields by providing controlled and rapid heating. cem.com

Table 1: Coupling Reagents for Incorporating Sterically Hindered Amino Acids

| Coupling Reagent | Type | Base | Key Advantages for Hindered Couplings |

|---|---|---|---|

| HATU | Aminium Salt | DIPEA, Collidine | High reactivity, effective for N-methylated and other bulky amino acids. bachem.com |

| HCTU | Aminium Salt | DIPEA, Collidine | More soluble and often more cost-effective than HATU with comparable reactivity. |

| PyAOP | Phosphonium Salt | DIPEA, NMM | Excellent for hindered couplings and less prone to guanidinylation side reactions. sigmaaldrich.com |

| COMU | Aminium Salt | DIPEA, Collidine | High coupling efficiency, comparable to HATU, with improved safety profile (non-explosive). bachem.com |

| DIC/OxymaPure | Carbodiimide/Additive | - | A cost-effective and safe combination that provides high reactivity and suppresses racemization. anii.org.uy |

The primary side reaction of concern during the incorporation of chiral amino acids is racemization or epimerization at the α-carbon. For a complex molecule like 7-MeAhp with multiple stereocenters, the risk of epimerization at adjacent chiral centers during the activation step is also a significant consideration. The choice of coupling reagent and base is critical in mitigating this issue.

Phosphonium-based reagents like PyBOP and PyAOP are generally considered less prone to causing racemization compared to some uronium-type reagents. sigmaaldrich.com The base used for activation also plays a crucial role; sterically hindered, non-nucleophilic bases such as N,N-diisopropylethylamine (DIPEA) are common, but for particularly sensitive couplings, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine may be preferred to minimize epimerization. bachem.com Another potential side reaction, particularly with uronium reagents like HBTU or HATU, is the guanidinylation of the free N-terminal amine, which terminates the peptide chain. Using phosphonium reagents or ensuring no excess of the uronium reagent relative to the carboxylic acid can prevent this. sigmaaldrich.com

The synthesis of long peptides is inherently challenging, and the introduction of a bulky residue like 7-MeAhp can exacerbate problems such as peptide chain aggregation and poor solvation. These issues can lead to inaccessible reactive sites and failed couplings. Several strategies can be employed to address this:

Resin Selection: Using a low-loading resin, such as a 2-chlorotrityl chloride (2-CTC) resin, provides a more spacious environment for the growing peptide chain, reducing steric hindrance and aggregation. uni-konstanz.de This resin also allows for the cleavage of the peptide while keeping side-chain protecting groups intact, which is useful for subsequent fragment condensation.

Chaotropic Agents and Special Solvents: The addition of chaotropic salts (e.g., LiCl) or the use of "magic mixtures" (e.g., a combination of trifluoroethanol and dichloromethane) can help to disrupt secondary structures and improve solvation of the growing peptide chain.

Fragment Synthesis: For very long sequences, a convergent strategy involving the synthesis of several smaller peptide fragments on solid support, followed by their ligation in solution, is often more effective.

Solution-Phase Coupling Techniques for Fmoc-7-MeAhp-OH

Solution-phase synthesis remains a powerful tool, especially for the production of large quantities of peptides and for macrocyclization.

In a fragment condensation approach, a peptide containing the Fmoc-7-MeAhp-OH residue is synthesized and then coupled to another peptide fragment in solution. This method is common in the total synthesis of complex natural products like microcystins. acs.org The key challenge in fragment condensation is to activate the C-terminus of one fragment for coupling with the N-terminus of another without causing epimerization.

The coupling of peptide fragments is typically performed using reagents that minimize racemization, such as HATU in the presence of a hindered base like collidine. acs.org The selection of the C-terminal amino acid of the fragment to be activated is also critical; glycine (B1666218) or proline are ideal as they cannot racemize. When this is not possible, careful control of reaction temperature and the use of urethane-protected amino acids can help preserve stereochemical integrity.

Fmoc-7-MeAhp-OH would be a key component in the synthesis of cyclic peptide analogs of microcystin (B8822318). The final step in such a synthesis is typically a head-to-tail macrocyclization of a linear peptide precursor. This intramolecular reaction is performed under high-dilution conditions (typically 1-5 mM) to favor cyclization over intermolecular polymerization. anii.org.uy

The choice of cyclization site and coupling reagent is paramount for a successful reaction. The cyclization is often performed at a bond that is sterically less demanding and less prone to racemization. Reagents like HBTU, HATU, or PyOAP are frequently used to mediate the macrolactamization. anii.org.uyd-nb.info In some syntheses of microcystin analogs, the cyclization has been successfully achieved using a two-phase system of chloroform (B151607) and a basic aqueous buffer, with a pre-activated pentafluorophenyl (Pfp) ester at the C-terminus. acs.org This method can lead to high yields, although epimerization at the C-terminal residue remains a potential side reaction that must be carefully monitored. acs.org

Table 2: Mentioned Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Fmoc-7-MeAhp-OH | (9H-fluoren-9-yl)methyl ((2S,3S,4E,6E,8S,9S)-2,8,9-trimethyl-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-10-phenyldeca-4,6-dienoyl)oxy)carbamate |

| Adda | (2S,3S,8S,9S,4E,6E)-3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldecadienoic acid |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate |

| HCTU | (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate |

| DIC | N,N'-Diisopropylcarbodiimide |

| OxymaPure | Ethyl (hydroxyimino)cyanoacetate |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

| DIPEA | N,N-Diisopropylethylamine |

| NMM | N-Methylmorpholine |

| 2-CTC Resin | 2-Chlorotrityl chloride resin |

| LiCl | Lithium chloride |

| PyOAP | [7-Oxo-7H- cem.comd-nb.infoCurrent time information in Tiranë, AL.triazolo[4,5-b]pyridin-1-yl(tripyrrolidin-1-yl)phosphonium,hexafluorophosphate(V)] |

Chemoenzymatic Synthesis of Fmoc-7-MeAhp-OH Containing Peptides

The integration of non-canonical amino acids such as Fmoc-7-MeAhp-OH into peptide chains presents unique challenges for traditional chemical synthesis, including potential racemization and the need for extensive protecting group strategies. Chemoenzymatic peptide synthesis (CEPS) has emerged as a powerful alternative, leveraging the high stereoselectivity and mild reaction conditions of enzymes to overcome these limitations. nih.govqyaobio.com This approach combines the flexibility of chemical synthesis for creating building blocks with the efficiency and precision of enzymatic ligation for peptide bond formation. oup.comnih.govresearchgate.net

While direct literature on the chemoenzymatic incorporation of Fmoc-7-MeAhp-OH is not extensively documented, the principles established from the synthesis of peptides containing other non-canonical, long-chain, or methylated amino acids provide a strong basis for its feasibility. nih.govd-nb.infonih.gov Enzymes, particularly from the hydrolase class (e.g., proteases and lipases), can be utilized in a "reverse proteolysis" or kinetically controlled synthesis mode, where the enzymatic equilibrium is shifted from hydrolysis to peptide bond formation. nih.gov

Potential Enzymatic Strategies

Several classes of enzymes could potentially catalyze the incorporation of Fmoc-7-MeAhp-OH into a growing peptide chain. The selection of the enzyme is critical and depends on its substrate specificity.

Lipases: These enzymes are particularly promising candidates due to their demonstrated ability to function in organic solvents and to accept substrates with long aliphatic chains. snu.ac.kr For instance, lipases have been successfully used to acylate peptides with fatty acids, a reaction that is chemically analogous to incorporating the heptanoic acid-derived 7-MeAhp-OH. snu.ac.kr A potential strategy would involve the lipase-catalyzed reaction between an N-terminally protected peptide ester (the acyl donor) and the free amine of a peptide fragment, or vice versa, where Fmoc-7-MeAhp-OH could be part of either the donor or acceptor.

Proteases: Enzymes such as papain and thermolysin have been used to incorporate non-canonical amino acids into peptides. mdpi.com Their substrate pockets can sometimes accommodate structures that deviate significantly from the standard proteinogenic amino acids. The bulky Fmoc group and the seven-carbon chain of 7-MeAhp-OH would need to fit within the enzyme's active site, which may require screening a panel of proteases or enzyme engineering to enhance acceptance.

Engineered Ligases: Advances in protein engineering have led to the development of novel peptide ligases with broadened substrate scope and enhanced catalytic efficiency. nih.gov Enzymes like the engineered α-N-methyltransferase OphMA, which can methylate non-proteinogenic amino acids, demonstrate the potential for creating bespoke enzymes capable of handling unique substrates like 7-MeAhp-OH. d-nb.infonih.gov Similarly, engineered sortases or butelase could be adapted for the specific ligation of peptides containing this residue.

Hypothetical Reaction Scheme

A plausible chemoenzymatic approach would involve the synthesis of a dipeptide where Fmoc-7-MeAhp-OH acts as the N-terminal residue. The carboxyl group would be activated, for example, as a simple ester (e.g., ethyl ester), to serve as the acyl donor. This activated building block would then be reacted with a C-terminally protected amino acid or peptide (the nucleophile) in the presence of a suitable enzyme.

Fmoc-7-MeAhp-OEt (Acyl Donor) + H-AA₂-R (Nucleophile) --(Enzyme/Ligase)--> Fmoc-7-MeAhp-AA₂-R + EtOH

The reaction conditions would need to be carefully optimized to maximize the yield of the desired peptide and minimize the enzymatic hydrolysis of the ester substrate. Key parameters include the choice of a non-aqueous or low-water solvent system, temperature, and pH. snu.ac.kr

Research Findings and Data

The following table summarizes hypothetical, yet scientifically plausible, parameters for the chemoenzymatic synthesis of a model dipeptide containing Fmoc-7-MeAhp-OH, based on findings from analogous systems.

| Enzyme Candidate | Acyl Donor Substrate | Nucleophile Substrate | Potential Solvent System | Plausible Reaction Conditions | Expected Advantage | Reference Analogy |

|---|---|---|---|---|---|---|

| Immobilized Lipase (e.g., Candida antarctica Lipase B) | Fmoc-7-MeAhp-OEt | H-Ala-NH₂ | 2-Methyl-2-butanol (tert-Amyl alcohol) | 45-55°C, 48-72h | High tolerance for hydrophobic chains and organic solvents. | snu.ac.kr |

| Papain | Fmoc-7-MeAhp-OEt | H-Leu-NH₂ | Biphasic system (e.g., Ethyl acetate/Aqueous buffer) | 37°C, pH 6-7 | Broad substrate specificity for non-canonical residues. | mdpi.com |

| Thermolysin | Fmoc-7-MeAhp-OH | H-Phe-OMe | Aqueous buffer with low organic co-solvent | 40°C, pH 7-8 | Potential for equilibrium-controlled synthesis. | nih.gov |

| Engineered Peptide Ligase (e.g., Omniligase) | Fmoc-7-MeAhp-OEt | H-Gly-Gly-OH | Aqueous Buffer | 25-37°C, pH 7.5 | High efficiency and specificity; ligation of unprotected fragments. | nih.gov |

This chemoenzymatic strategy represents a green and efficient methodology for synthesizing complex peptides incorporating Fmoc-7-MeAhp-OH, minimizing the use of harsh chemical reagents and complex purification steps associated with purely chemical methods. nih.gov

Conformational and Structural Elucidation of Fmoc 7 Meahp Oh Within Peptide Frameworks

Impact of Fmoc-7-MeAhp-OH on Peptide Backbone Conformation

The incorporation of a non-proteinogenic amino acid like 7-methylaminoheptanoic acid (7-MeAhp) into a peptide sequence introduces significant local and global conformational changes. The two key features of this amino acid—the N-methyl group and the extended seven-carbon aliphatic chain—work in concert to dictate the resulting peptide architecture.

Induction and Stabilization of Secondary Structural Elements (e.g., Helices, Beta-Turns)

The N-methylation of the amide bond is a critical modification that profoundly influences peptide secondary structure. The substitution of the amide proton with a methyl group eliminates the capacity for the backbone nitrogen to act as a hydrogen bond donor. mdpi.comnih.gov This has significant consequences:

Disruption of α-Helices and β-Sheets: Both α-helices and β-sheets are stabilized by a regular network of hydrogen bonds between backbone amide protons and carbonyl oxygens. By removing a key hydrogen bond donor, the incorporation of a 7-MeAhp residue is expected to act as a "helix breaker" or disrupt the hydrogen bonding pattern required for stable β-sheet formation. mdpi.com

Promotion of Turn-Like Structures: While disrupting canonical secondary structures, N-methylation can favor the formation of alternative conformations, such as β-turns or γ-turns. The steric hindrance imposed by the N-methyl group can restrict the available conformational space (φ and ψ dihedral angles), sometimes guiding the peptide chain into a turn-like fold. researchgate.net Computational and experimental studies on other N-methylated peptides have shown that such residues can stabilize localized turn structures. researchgate.net

The long, flexible seven-carbon chain of 7-MeAhp primarily contributes to the hydrophobic character of the peptide segment. While the chain itself does not directly induce specific secondary structures, its flexibility might allow the peptide backbone to adopt conformations that would be sterically hindered by bulkier side chains.

Analysis of Conformational Restriction and Flexibility

The dual nature of the 7-MeAhp residue introduces a fascinating interplay between restriction and flexibility.

Conformational Restriction: The N-methyl group significantly restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles. researchgate.net This steric hindrance limits the accessible conformations, effectively pre-organizing a segment of the peptide. This restriction is a powerful tool in peptidomimetic design to lock a peptide into a specific, biologically active conformation.

Increased Flexibility: In contrast to the backbone restriction, the seven-carbon aliphatic chain introduces considerable localized flexibility. This long chain can adopt numerous conformations, potentially influencing solubility and interaction with hydrophobic pockets on target proteins.

Below is an illustrative data table summarizing the expected conformational effects based on studies of analogous N-methylated amino acids.

| Feature | Expected Impact on Peptide Conformation | Rationale |

| N-Methyl Group | Restricts φ and ψ backbone dihedral angles | Steric hindrance from the methyl group limits rotational freedom. |

| Disrupts α-helical and β-sheet structures | Eliminates the amide proton, preventing its role as a hydrogen bond donor. mdpi.com | |

| May induce or stabilize β- or γ-turns | The restricted conformational space can favor turn-like geometries. researchgate.net | |

| Heptanoic Acid Chain | Increases local side-chain flexibility | The long aliphatic chain has multiple rotatable single bonds. |

| Enhances hydrophobicity | The nonpolar nature of the alkyl chain increases the overall hydrophobicity of the peptide region. cymitquimica.com |

Advanced Spectroscopic and Diffraction Techniques for Structural Characterization

Determining the precise three-dimensional structure of peptides containing modified residues like 7-MeAhp requires a combination of high-resolution spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformation

NMR spectroscopy is the most powerful tool for elucidating the solution-state conformation of peptides. acs.org A suite of 2D NMR experiments is typically employed to gain detailed structural insights:

COSY (Correlation Spectroscopy): Identifies scalar-coupled protons within the same amino acid residue, helping to assign the spin systems of individual residues.

TOCSY (Total Correlation Spectroscopy): Extends the correlations from COSY to show all protons within a spin system, which is crucial for assigning complex or overlapping residue signals. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) & HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons with directly bonded (HSQC) or distantly coupled (HMBC) carbons or nitrogens, providing unambiguous assignments and information about the electronic environment of the backbone. tum.de

For a peptide containing 7-MeAhp, NMR would be instrumental in determining the cis/trans isomerization state of the peptide bond preceding the N-methylated residue and in mapping the precise φ and ψ angles. researchgate.net

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

α-Helix: Shows two negative bands around 222 nm and 208 nm, and a strong positive band around 192 nm.

β-Sheet: Typically displays a single negative band around 217 nm and a positive band near 195 nm. frontiersin.org

Random Coil: Characterized by a strong negative band below 200 nm.

For a peptide containing 7-MeAhp, CD spectroscopy would be used to quantify the degree to which this residue disrupts helical or sheet structures compared to an unmodified parent peptide. A decrease in the characteristic signals for these structures and an increase in the signal for a random coil or disordered state would be expected. mdpi.com

The following table illustrates the expected application of these techniques for a peptide containing a 7-MeAhp residue.

| Technique | Information Gained | Expected Outcome for a 7-MeAhp Peptide |

| 2D NMR (NOESY, TOCSY) | 3D structure, inter-proton distances, backbone and side-chain assignments. | Determination of local turn structures and overall fold. Observation of NOEs confirming spatial proximity. researchgate.netresearchgate.net |

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). | Reduction in α-helical or β-sheet signal intensity compared to a non-methylated analogue. mdpi.comfigshare.com |

Rational Design and Functional Studies of Peptidomimetics Incorporating Fmoc 7 Meahp Oh

Design Principles for Peptidomimetics Featuring Fmoc-7-MeAhp-OH

The design of peptidomimetics is a methodical process aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. The incorporation of building blocks like Fmoc-7-MeAhp-OH is central to this endeavor, allowing for the systematic modification of peptide structures to achieve desired pharmacological profiles.

Replacement of Amide Bonds with Isosteric Surrogates

A primary strategy in peptidomimetic design involves the replacement of labile amide bonds with isosteric surrogates to enhance resistance to enzymatic degradation. The hydrocarbon backbone of 7-methyl-aminoheptanoic acid (after deprotection of the Fmoc group) can serve as a non-hydrolyzable mimic of a dipeptide unit. This substitution maintains the approximate spacing between pharmacophoric groups while eliminating the susceptible peptide bond. This approach is crucial for transforming transient peptide signals into durable therapeutic candidates. Bioisosteric replacements for amide bonds are designed to mimic the geometry and polarity of the original bond, with various functional groups such as ketones, carbamates, and ureas being utilized for this purpose.

Development of Diverse Peptidomimetic Libraries

The systematic exploration of structure-activity relationships (SAR) is fundamental to drug discovery. The use of Fmoc-7-MeAhp-OH in solid-phase peptide synthesis facilitates the creation of diverse peptidomimetic libraries. By systematically varying the surrounding amino acid residues or introducing other modifications, researchers can generate a multitude of analogs for high-throughput screening. This approach allows for the rapid identification of lead compounds with optimized properties, such as enhanced binding affinity or improved selectivity. These libraries are crucial for interrogating complex biological systems and discovering novel therapeutic interventions.

Investigations into Protein-Ligand and Enzyme-Substrate Interactions

Peptidomimetics incorporating Fmoc-7-MeAhp-OH are valuable tools for probing the intricacies of molecular recognition. Their unique structural features allow for detailed studies of binding events and the modulation of enzyme activity.

Elucidation of Molecular Recognition Mechanisms and Binding Modes

Understanding the precise interactions between a ligand and its protein target is paramount for rational drug design. Peptidomimetics containing 7-MeAhp can be used as molecular probes to elucidate these interactions. By observing how the introduction of this modified building block affects binding affinity and specificity, researchers can infer the role of different regions of the peptide in the recognition process. Techniques such as X-ray crystallography and NMR spectroscopy can provide high-resolution structural data on the binding mode of these peptidomimetics, revealing key hydrogen bonds, hydrophobic interactions, and electrostatic contacts that govern complex formation.

Modulation of Receptor Binding and Signaling Pathways

The introduction of Fmoc-7-MeAhp-OH into a peptidomimetic sequence can significantly influence its interaction with biological receptors and subsequent signaling cascades. The 7-methyl group on the aminoheptanoic acid backbone is not merely a passive structural element; it actively contributes to the conformational rigidity and steric profile of the molecule. This can lead to a more defined three-dimensional structure, which is crucial for precise docking into a receptor's binding pocket.

Research on N-methylated peptides has shown that the addition of a methyl group to the amide backbone can lead to enhanced receptor subtype selectivity. nih.gov This is often attributed to the restriction of the peptide's conformational freedom, favoring a bioactive conformation that is recognized by a specific receptor subtype. In the context of Fmoc-7-MeAhp-OH, the methyl group could similarly lock the dihedral angles of the peptidomimetic backbone, leading to a higher affinity for the target receptor and potentially altering the downstream signaling output. For instance, studies on the melanocortin receptor have demonstrated that multiple N-methylations can convert a non-selective agonist into a highly selective one. nih.gov

Furthermore, the methylation of amino acids can impact the hydrogen-bonding network between the ligand and the receptor. While N-methylation removes a hydrogen bond donor, it can also shield the amide bond from enzymatic degradation and promote a cis-amide bond conformation, which can be critical for biological activity in some cyclic peptides. The influence of methylation on receptor interaction is not limited to steric effects. In some cases, the increased lipophilicity imparted by the methyl group can enhance membrane permeability, allowing the peptidomimetic to reach intracellular targets.

The signaling pathways activated by a receptor are delicately balanced and can be influenced by the specific conformation a ligand induces upon binding. The conformational constraints imposed by the 7-methyl group in Fmoc-7-MeAhp-OH could lead to a biased agonism, where the peptidomimetic preferentially activates one signaling pathway over another. For example, a study on the μ opiate receptor showed that substitutions of charged amino acids in the transmembrane domains could alter agonist binding and the subsequent inhibition of adenylate cyclase. johnshopkins.edu This highlights how subtle changes in the ligand-receptor interaction, potentially mimicked by the conformational effects of a methyl group, can fine-tune the cellular response.

The table below summarizes the potential effects of incorporating a methylated amino acid like 7-MeAhp-OH into a peptidomimetic on receptor binding and signaling, based on findings from related research.

| Feature | Potential Effect on Receptor Binding and Signaling | Rationale |

| Conformational Rigidity | Increased receptor affinity and selectivity | The methyl group restricts bond rotation, favoring a bioactive conformation that fits a specific receptor subtype more precisely. |

| Steric Hindrance | Altered binding orientation | The bulk of the methyl group can influence how the peptidomimetic docks into the receptor's binding site. |

| Lipophilicity | Enhanced membrane permeability | The nonpolar methyl group can improve the peptidomimetic's ability to cross cell membranes and reach intracellular targets. |

| Hydrogen Bonding | Modified ligand-receptor interactions | The removal of an amide proton prevents it from acting as a hydrogen bond donor, which can alter the binding mode. |

| Biased Agonism | Preferential activation of specific signaling pathways | The unique receptor conformation stabilized by the ligand may favor coupling to certain G proteins or β-arrestins over others. |

Applications in Biochemical Probe Development

The unique structural features of Fmoc-7-MeAhp-OH also make it a valuable component in the design of biochemical probes. These probes are indispensable tools for identifying and characterizing new drug targets, elucidating biological pathways, and studying molecular interactions in real-time.

Affinity probes are designed to bind specifically and with high affinity to a target protein, enabling its isolation and identification from a complex biological mixture. The incorporation of Fmoc-7-MeAhp-OH can enhance the affinity and specificity of a peptidomimetic for its target, a critical attribute for a successful affinity probe. The Fmoc group itself can be retained as part of the final probe or be removed during synthesis to allow for the attachment of other functionalities.

The 7-aminoheptanoic acid backbone provides a flexible spacer that can be functionalized with a reactive group, such as a photo-crosslinker or a biotin (B1667282) tag, without significantly disrupting the binding of the peptidomimetic to its target. The methyl group on the backbone can contribute to a more defined spatial presentation of these appended functionalities, potentially improving the efficiency of cross-linking or capture onto a streptavidin resin.

Attaching fluorescent dyes or spin labels to peptidomimetics allows for the visualization and quantification of receptor localization, trafficking, and dynamics. The Fmoc-protected amine of 7-MeAhp-OH provides a convenient handle for the conjugation of such reporter molecules. Following the deprotection of the Fmoc group, a wide array of fluorescent dyes (e.g., fluorescein, rhodamine) or spin labels (e.g., nitroxides) can be readily coupled to the free amine.

The length of the 7-aminoheptanoic acid chain can serve to distance the bulky reporter group from the core pharmacophore of the peptidomimetic, minimizing the risk of steric hindrance that could interfere with receptor binding. The conformational constraints introduced by the methyl group can also help to position the label in a more defined orientation relative to the rest of the molecule, which can be advantageous in techniques like Förster Resonance Energy Transfer (FRET) or Electron Paramagnetic Resonance (EPR) spectroscopy.

Peptidomimetics incorporating Fmoc-7-MeAhp-OH can be designed as sophisticated molecular tools to probe intricate biological processes. For example, by attaching a caged group to the molecule, its activity can be controlled with spatial and temporal precision using light. The 7-aminoheptanoic acid linker is well-suited for the attachment of such photolabile protecting groups.

Furthermore, the enhanced proteolytic stability conferred by the N-methylation can be a significant advantage for in vivo studies, allowing the probe to remain intact for longer periods. This enables the investigation of slower biological processes and the tracking of the probe's distribution and fate in a living organism.

The table below outlines the potential applications of Fmoc-7-MeAhp-OH in the development of various biochemical probes.

| Probe Type | Application of Fmoc-7-MeAhp-OH | Advantage of 7-MeAhp-OH moiety |

| Affinity Probes | Incorporation into the peptidomimetic backbone to enhance target affinity and provide a site for tag attachment. | The methyl group can increase binding specificity, and the heptanoic acid chain acts as a spacer for biotin or cross-linkers. |

| Fluorescent Probes | The deprotected amine serves as a conjugation site for fluorescent dyes. | The spacer arm minimizes interference from the dye, and the methyl group can provide a more defined orientation for the label. |

| Spin-Labeled Probes | The deprotected amine is used to attach a spin label for EPR studies. | The linker separates the spin label from the pharmacophore, and the constrained conformation can improve the quality of the EPR signal. |

| Caged Compounds | The linker can be functionalized with a photolabile protecting group. | Allows for light-inducible activation of the peptidomimetic to study dynamic biological processes. |

Future Research Avenues and Methodological Innovations

Integration of Fmoc-7-MeAhp-OH with Automated Synthesis Platforms

The seamless integration of Fmoc-7-aminoheptanoic acid into automated solid-phase peptide synthesis (SPPS) is crucial for its widespread adoption. chemimpex.com While the fundamental chemistry is compatible with standard Fmoc-based protocols, future research will focus on optimizing synthesis parameters to maximize efficiency and purity, especially in the synthesis of long and complex peptides. peptide.com Fmoc-7-aminoheptanoic acid is a synthetic amino acid derivative featuring a 7-carbon aliphatic chain, making it a bifunctional molecule ideal for peptide synthesis. cymitquimica.com Its fluorenylmethyloxycarbonyl (Fmoc) protecting group is standard in SPPS, allowing for selective protection of the amino group while the carboxylic acid end participates in coupling reactions. chemimpex.comcymitquimica.com

Key areas for methodological innovation include the fine-tuning of deprotection and coupling steps. For instance, while piperidine (B6355638) is the standard reagent for Fmoc removal, alternatives like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) could offer faster kinetics, which may be advantageous but requires careful optimization to prevent side reactions. peptide.com The choice of coupling reagents (e.g., HATU, HBTU, DIC/HOBt) and in-situ neutralization protocols also significantly impacts the incorporation efficiency of this relatively bulky, hydrophobic amino acid. peptide.com Research will likely focus on developing optimized, pre-programmed protocols for automated synthesizers that account for the specific properties of Fmoc-7-Ahp-OH to minimize aggregation and incomplete reactions.

Table 1: Optimized Parameters for Automated Synthesis using Fmoc-7-Ahp-OH

| Parameter | Standard Condition | Optimized Approach for Fmoc-7-Ahp-OH | Rationale |

| Fmoc Deprotection | 20% Piperidine in DMF | 20% Piperidine in DMF with extended reaction time or use of 2% DBU / 2% Piperidine in DMF | The hydrophobic C7 chain may slightly hinder reagent access, requiring more stringent conditions to ensure complete deprotection. peptide.com |

| Amino Acid Coupling | 4-fold excess of amino acid, HATU/HBTU coupling agent, DIEA base | 4 to 6-fold excess, double coupling | To overcome potential steric hindrance and ensure near-quantitative coupling efficiency, preventing deletion sequences. |

| Solvent System | Standard DMF | Use of NMP or solvent mixtures (e.g., DMF/DCM) | To improve the solubility of the growing peptide chain, especially as it becomes more hydrophobic with multiple 7-Ahp incorporations. |

| Washing Steps | Standard DMF washes | Extended or additional wash cycles | To ensure complete removal of unreacted reagents and byproducts from the increasingly non-polar resin-bound peptide. |

High-Throughput Screening Methodologies for Fmoc-7-MeAhp-OH Containing Libraries

The creation of large combinatorial peptide libraries is a cornerstone of modern drug discovery. peptide.com The inclusion of Fmoc-7-Ahp-OH in these libraries allows for the exploration of novel chemical space, generating peptides with enhanced stability, altered hydrophobicity, and unique conformational properties. The challenge lies in developing and adapting high-throughput screening (HTS) methodologies to efficiently identify lead compounds from these vast libraries.

Future research will focus on tailoring HTS assays to capitalize on the features imparted by the 7-aminoheptanoic acid linker. For example, fluorescence-based assays, such as FRET (Förster Resonance Energy Transfer), can be designed to screen for peptides with specific binding affinities, where the flexible C7 linker could allow for optimal positioning of donor and acceptor fluorophores. Enzyme-linked immunosorbent assays (ELISAs) and AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) are also highly suitable for screening large libraries of peptides containing 7-Ahp for their ability to disrupt protein-protein interactions.

Table 2: HTS Methodologies for Libraries Containing 7-Ahp

| HTS Assay Type | Principle | Application for 7-Ahp Libraries |

| ELISA | Immobilized target protein is incubated with the peptide library; binding is detected with an antibody-enzyme conjugate. | Screening for high-affinity binders to a specific protein target. |

| FRET Assay | Measures distance-dependent energy transfer between two fluorophores. | Screening for inhibitors of protein-protein interactions or enzyme activity where conformational changes are critical. |

| AlphaScreen® | Proximity-based assay using donor and acceptor beads that generate a signal when brought close together. | Highly sensitive screening for modulators of biomolecular interactions. |

| Cell-Based Assays | Peptides are applied to cells to measure a functional outcome (e.g., reporter gene activation, cell viability). | Screening for peptides with specific biological activity and cell-penetrating capabilities. |

Advanced Bioconjugation Strategies for Fmoc-7-MeAhp-OH Functionalization

Fmoc-7-Ahp-OH is an exemplary bifunctional linker, providing both an N-terminus (after Fmoc removal) and a C-terminus for orthogonal chemical modifications. cymitquimica.combroadpharm.com This dual functionality is particularly valuable in creating complex molecular architectures, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). broadpharm.com Future research will explore more advanced and site-specific bioconjugation strategies to harness its full potential.

The terminal carboxylic acid can be activated using reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU to form stable amide bonds with amine-containing molecules. broadpharm.com Upon deprotection, the newly exposed primary amine can be functionalized using a host of amine-reactive chemistries. Advanced strategies may involve enzyme-mediated conjugation for higher specificity or click chemistry reactions (e.g., copper-catalyzed or strain-promoted alkyne-azide cycloadditions) by first modifying the amine or carboxyl group with a suitable handle. This allows for the precise attachment of imaging agents, polymers like PEG, or cytotoxic payloads under mild, biocompatible conditions.

Table 3: Bioconjugation Reactions for 7-Aminoheptanoic Acid

| Functional Group | Reagent Class | Resulting Linkage | Use Case |

| Carboxylic Acid (-COOH) | Carbodiimides (e.g., EDC, DCC) + NHS/Sulfo-NHS | Amide Bond | Conjugation to proteins, antibodies, or amine-functionalized surfaces. |

| Amine (-NH2) (after Fmoc removal) | NHS Esters | Amide Bond | Attachment of fluorescent dyes, biotin (B1667282), or small molecule drugs. |

| Amine (-NH2) (after Fmoc removal) | Isothiocyanates (e.g., FITC) | Thiourea Bond | Fluorescent labeling for imaging and flow cytometry. |

| Amine (-NH2) (after Fmoc removal) | Aldehydes/Ketones (via reductive amination) | Secondary Amine | Stable conjugation to molecules containing carbonyl groups. |

Exploiting Fmoc-7-MeAhp-OH in Materials Science and Nanobiotechnology

The unique physicochemical properties of peptides containing 7-aminoheptanoic acid make them attractive candidates for applications in materials science and nanobiotechnology. chemimpex.com The long, flexible aliphatic chain can significantly influence the self-assembly behavior of peptides, driving the formation of ordered nanostructures such as nanofibers, hydrogels, and nanotubes.

Future research will focus on designing peptide sequences that incorporate 7-Ahp to program these self-assembly processes with high precision. These biomaterials could find applications in tissue engineering, regenerative medicine, and as matrices for 3D cell culture. In nanobiotechnology, peptides containing 7-Ahp can be used as versatile linkers to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots, liposomes). The C7 chain provides spatial separation between the nanoparticle surface and a terminal functional group (e.g., a targeting ligand or drug molecule), which can improve accessibility and biological activity. This is critical for developing sophisticated drug delivery systems, diagnostic biosensors, and bio-imaging agents.

Theoretical Frameworks for Predicting the Bio-Physicochemical Impact of Non-Canonical Amino Acid Incorporation

The rational design of peptides containing non-canonical amino acids (ncAAs) is greatly enhanced by computational and theoretical tools that can predict the impact of their incorporation. mdpi.comresearchgate.net Accurately forecasting the physicochemical properties of ncAAs before their laborious synthesis and integration can save significant time and resources. researchgate.netresearchgate.net

A prominent development in this area is the creation of databases and prediction tools like AAindexNC, which estimates the physicochemical properties of ncAAs based on their chemical structure. mdpi.comeimb.runih.gov These frameworks typically use a Simplified Molecular Input Line Entry System (SMILES) representation of the ncAA to generate a set of chemical descriptors. mdpi.com These descriptors are then used in regression models, trained on the known properties of the 20 canonical amino acids, to predict a wide range of properties for the ncAA, such as hydrophobicity, polarity, and secondary structure propensity. mdpi.comresearchgate.net

By applying these theoretical frameworks to 7-aminoheptanoic acid, researchers can make informed decisions about its placement within a peptide sequence to achieve a desired outcome, such as increased proteolytic stability, enhanced membrane permeability, or specific conformational constraints. researchgate.net

Table 4: Predictable Physicochemical Properties for ncAAs via Theoretical Frameworks

| Property Category | Specific Index Example (from AAindex) | Predicted Impact of 7-Ahp Incorporation |

| Hydrophobicity | Kyte-Doolittle Hydrophobicity | Significant increase in local and overall peptide hydrophobicity. |

| Conformational | Chou-Fasman Alpha-Helix Propensity | Likely to act as a helix breaker due to its flexibility. |

| Volume/Size | Normalized van der Waals Volume | Increase in steric bulk and molecular volume. |

| Polarity | Grantham Polarity | Decrease in overall polarity. |

| Flexibility | Normalized Flexibility Parameters | Significant increase in local chain flexibility. |

Q & A

Q. What are the recommended handling and storage protocols for Fmoc-7-MeAhp-OH to ensure stability during peptide synthesis?

Fmoc-7-MeAhp-OH should be stored at -20°C in a tightly sealed container under inert gas (e.g., argon) to prevent moisture absorption and oxidation. For short-term use, refrigeration (2–8°C) is acceptable if the compound is used within a month. Handling requires PPE (gloves, lab coat, safety goggles) to avoid skin/eye contact, and work should be conducted in a fume hood to minimize inhalation risks . Pre-weigh aliquots to reduce repeated freeze-thaw cycles, which can degrade the compound .

Q. How is Fmoc-7-MeAhp-OH incorporated into solid-phase peptide synthesis (SPPS) protocols?

The compound is used as a side-chain-protected amino acid derivative in Fmoc-based SPPS. Key steps include:

- Deprotection : Remove the Fmoc group using 20% piperidine in DMF.

- Coupling : Activate with HBTU/HOBt or COMU in DMF, followed by neutralization with DIPEA.

- Monitoring : Use Kaiser or chloranil tests to confirm coupling completion. Post-incorporation, orthogonal deprotection (e.g., TFA cleavage) removes the 7-MeAhp side-chain protecting groups .

Q. What analytical techniques are essential for confirming the purity and identity of Fmoc-7-MeAhp-OH?

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm or 280 nm) assess purity (>98% required for peptide synthesis).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF validates molecular weight (e.g., expected [M+H]+ for C₂₄H₂₈N₂O₄: 408.5 g/mol).

- NMR : ¹H/¹³C NMR confirms structural integrity, particularly the Fmoc group and methyl substitution on the Ahp side chain .

Advanced Research Questions

Q. How can researchers optimize coupling efficiency for Fmoc-7-MeAhp-OH in sterically hindered peptide sequences?

Steric hindrance from the 7-MeAhp side chain may reduce coupling yields. Mitigation strategies include:

- Double Coupling : Repeat the coupling step with fresh reagents.

- Extended Reaction Time : Increase activation/coupling duration (e.g., 2–4 hours).

- Microwave-Assisted Synthesis : Apply controlled heating (40–50°C) to enhance reaction kinetics.

- Alternative Coupling Reagents : Use COMU instead of HBTU for improved efficiency in bulky residues .

Q. What methodologies resolve contradictions between theoretical and experimental characterization data (e.g., NMR/MS) for Fmoc-7-MeAhp-OH derivatives?

Discrepancies in spectral data often arise from solvent interactions , tautomerism , or impurities . To address this:

- Multi-Technique Cross-Validation : Combine NMR, MS, and IR to cross-verify functional groups.

- Isotopic Labeling : Use ¹³C/¹⁵N-labeled analogs to clarify ambiguous peaks.

- Computational Modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ACD/Labs software) .

Q. What solvent systems and dissolution strategies are recommended for Fmoc-7-MeAhp-OH with limited aqueous solubility?

- Stock Solutions : Prepare in DMSO (10–50 mM) for in vitro assays. For in vivo studies, use biocompatible solvents like PEG-400 or cyclodextrin-based formulations.

- Sonication : Heat the compound to 37°C and sonicate for 10–15 minutes to disperse aggregates.

- Co-Solvents : Mix with ethanol or acetonitrile (≤10% v/v) to enhance solubility without denaturing peptides .

Q. How does the 7-MeAhp side chain influence conformational analysis in peptide design?

The methyl group on the Ahp ring introduces steric constraints, stabilizing β-turn or α-helix motifs. Key considerations:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。